3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
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Overview
Description
3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with a fluoro-phenyl group and a phenyl group. The presence of the fluoro-phenyl group imparts distinct chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with thiourea and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imidate, which then cyclizes to form the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The fluoro-phenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The triazine ring can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with various substituents on the phenyl ring.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with altered ring structures.
Scientific Research Applications
3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The presence of the fluoro-phenyl group enhances its binding affinity to these targets, making it a potent compound in various applications .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar triazine rings but different substituents.
Fluorinated Triazines: Triazines with fluorine atoms in different positions.
Phenyl-Substituted Triazines: Triazines with phenyl groups in various configurations
Uniqueness
3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is unique due to the specific combination of fluoro-phenyl and phenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H12FN3S |
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Molecular Weight |
285.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C15H12FN3S/c16-12-6-8-13(9-7-12)19-10-17-14(18-15(19)20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18,20) |
InChI Key |
GPXJNZDFBUFVTM-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C(NC(=S)N1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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